N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features both pyridine and pyrimidine moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the key intermediate, which is then subjected to a series of reactions including nucleophilic substitution and cyclization . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular function and signaling . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide include:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar pharmacological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are synthesized under similar conditions.
2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride: This compound shares the chloropyridine structure and is used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of pyridine and pyrimidine moieties, which confer distinct pharmacological properties and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H18ClN7O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H18ClN7O2/c17-12-2-3-13(20-10-12)22-14(25)11-21-16(26)24-8-6-23(7-9-24)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2,(H,21,26)(H,20,22,25) |
InChI Key |
BKUNHQZTWVSHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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